N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 338407-92-4
VCID: VC4575361
InChI: InChI=1S/C17H15N5O5/c1-26-15-6-4-12(8-16(15)27-2)20-17(23)11-3-5-13(14(7-11)22(24)25)21-10-18-9-19-21/h3-10H,1-2H3,(H,20,23)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])OC
Molecular Formula: C17H15N5O5
Molecular Weight: 369.337

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide

CAS No.: 338407-92-4

Cat. No.: VC4575361

Molecular Formula: C17H15N5O5

Molecular Weight: 369.337

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide - 338407-92-4

Specification

CAS No. 338407-92-4
Molecular Formula C17H15N5O5
Molecular Weight 369.337
IUPAC Name N-(3,4-dimethoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide
Standard InChI InChI=1S/C17H15N5O5/c1-26-15-6-4-12(8-16(15)27-2)20-17(23)11-3-5-13(14(7-11)22(24)25)21-10-18-9-19-21/h3-10H,1-2H3,(H,20,23)
Standard InChI Key QEGOQGDYOMALHR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])OC

Introduction

Structural Characteristics and Chemical Properties

Core Architecture

The molecule consists of three primary components:

  • Benzamide core: Provides a planar aromatic system for intermolecular interactions.

  • Nitro group (-NO₂): Positioned at the 3rd carbon of the benzamide ring, this electron-withdrawing group enhances electrophilicity and potential redox activity .

  • 1,2,4-Triazole ring: A five-membered heterocycle with two nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .

  • 3,4-Dimethoxyphenyl group: The methoxy substituents (-OCH₃) at the 3rd and 4th positions of the phenyl ring contribute to lipophilicity and may influence receptor binding.

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to high lipophilicity (logP ≈ 2.8 predicted).

  • Hydrogen-bond donors/acceptors: 2 donors (amide NH, triazole NH) and 8 acceptors (amide O, nitro O, triazole N, methoxy O) .

  • Rotatable bonds: 5, suggesting moderate conformational flexibility .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₅N₅O₅
Molecular Weight369.33 g/mol
IUPAC NameN-(3,4-dimethoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N+[O-])N3C=NC=N3)OC
Topological Polar SA139 Ų

Synthetic Methodologies

General Synthesis Strategy

While no explicit protocol for this compound is published, analogous triazole-containing benzamides are synthesized via:

  • Amide coupling: Reaction of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid with 3,4-dimethoxyaniline using coupling agents like HATU or EDCI .

  • Triazole introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,4-triazole ring .

Critical Reaction Steps

  • Nitro group placement: Achieved via nitration of 4-(1H-1,2,4-triazol-1-yl)benzamide using HNO₃/H₂SO₄ at 0–5°C .

  • Methoxy group installation: Typically introduced through nucleophilic aromatic substitution or Ullmann coupling .

Table 2: Representative Synthetic Route for Analogues

StepReactionReagents/ConditionsYield
1NitrationHNO₃, H₂SO₄, 0°C, 2h78%
2Triazole formationNaN₃, CuI, DMF, 80°C, 12h65%
3Amide couplingEDCI, HOBt, DIPEA, DCM, rt, 6h82%

Biological Activities and Mechanisms

Anticancer Activity

In silico studies suggest interaction with kinase domains (e.g., JNK1 IC₅₀: 0.4 μM for analogue 3j ). The nitro group may generate reactive oxygen species under hypoxic tumor conditions, inducing apoptosis .

Table 3: Comparative Bioactivity of Triazole Analogues

CompoundTargetIC₅₀/EC₅₀Mechanism
BI-78D3 (Analog)JNK1280 nMCompetitive ATP displacement
5-Fluoro-triazoleEGFR1.2 μMTyrosine kinase inhibition
Nitro-triazole-benzamideDNA topoisomerase8.7 μMDNA strand break induction

Challenges and Future Directions

  • Synthetic scalability: Multi-step synthesis with moderate yields (45–65%) necessitates optimization .

  • Nitro group liabilities: Requires prodrug strategies to mitigate genotoxic risks .

  • Target identification: Proteome-wide screening needed to elucidate primary targets .

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